molecular formula C14H19N3O5S B2871083 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide CAS No. 1105206-49-2

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide

Cat. No. B2871083
CAS RN: 1105206-49-2
M. Wt: 341.38
InChI Key: UAFGOLQUZOYDRH-UHFFFAOYSA-N
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Description

“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” is a chemical compound with the molecular formula C14H19N3O5S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing one nitrogen and one sulfur atom . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds .


Synthesis Analysis

The synthesis of thiazolidine derivatives like “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” has been a subject of interest for researchers. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” is characterized by the presence of a thiazolidine core, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

Antidiabetic Agents

Research into thiazolidine derivatives, including compounds structurally similar to N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide, has highlighted their potential as antidiabetic agents. A study by Nomura et al. (1999) discovered that certain 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives exhibit significant antihyperglycemic properties, suggesting their utility in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Antimicrobial and Antifungal Activity

Another area of research has involved evaluating the antimicrobial and antifungal activities of thiazolidine-2,4-dione derivatives. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities against several pathogens, including Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing infectious diseases (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Dual PPAR Agonist for Diabetes and Lipid Disorders

The compound has also been researched as a dual peroxisome proliferator-activated receptor (PPAR) agonist, indicative of its potential in treating conditions such as diabetes and lipid disorders. Song et al. (2004) developed a quantitative determination method for MK-0767 (a dual α/γ PPAR agonist structurally related to the compound ) in human plasma, suggesting the relevance of such compounds in clinical applications (Song, Yan, Xu, & Lo, 2004).

Anticancer Properties

Furthermore, thiazolidine derivatives have been assessed for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, some of which exhibited moderate to excellent anticancer activity against various cancer cell lines, surpassing the efficacy of the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Future Directions

Thiazolidine derivatives like “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide” have diverse therapeutic and pharmaceutical activity and are used in probe design . The future research directions could include developing multifunctional drugs and improving their activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-22-8-6-15-13(18)14(19)16-11-4-2-5-12(10-11)17-7-3-9-23(17,20)21/h2,4-5,10H,3,6-9H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFGOLQUZOYDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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